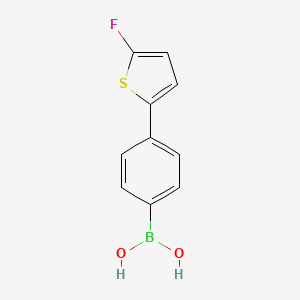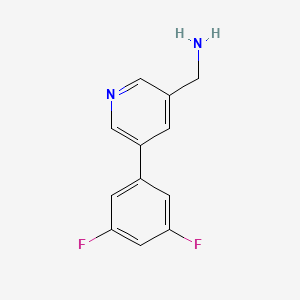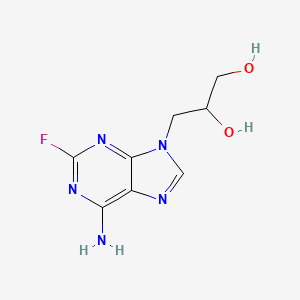
3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol is a chemical compound with the molecular formula C8H10FN5O2 and a molecular weight of 227.2 g/mol . This compound is known for its unique structure, which includes a purine base attached to a propanediol moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol involves several steps. One common method includes the reaction of 6-amino-2-fluoropurine with a suitable diol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more efficient and scalable processes, often utilizing advanced techniques to maximize yield and purity.
Chemical Reactions Analysis
3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to elevated levels. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes, leading to alterations in biochemical pathways. Its fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol can be compared with other similar compounds, such as:
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
2-Fluoroadenosine: Another nucleoside analog with potential antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
86626-06-4 |
|---|---|
Molecular Formula |
C8H10FN5O2 |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
3-(6-amino-2-fluoropurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10FN5O2/c9-8-12-6(10)5-7(13-8)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13) |
InChI Key |
NNSLNSQKMSZFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)
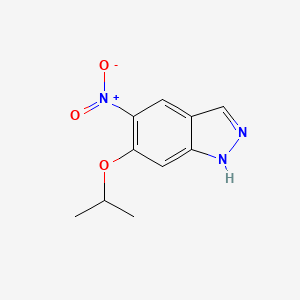

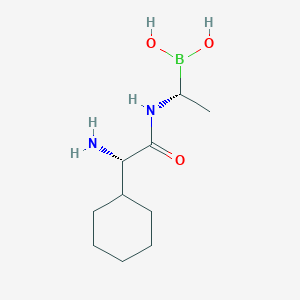
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)



